(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is an organic compound that belongs to the class of imidamides This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Butanimidamide Moiety: The butanimidamide group can be introduced through the reaction of the pyrazole derivative with an appropriate butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the imidamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pyrazole ring may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanamide: Similar structure but lacks the imidamide moiety.
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimine: Similar structure but contains an imine group instead of the imidamide moiety.
Uniqueness
(E)-N’-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is unique due to the presence of both the hydroxy group and the imidamide moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H12N4O |
---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
N'-hydroxy-3-pyrazol-1-ylbutanimidamide |
InChI |
InChI=1S/C7H12N4O/c1-6(5-7(8)10-12)11-4-2-3-9-11/h2-4,6,12H,5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
PDMUVEUOMFTIHL-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C/C(=N/O)/N)N1C=CC=N1 |
Kanonische SMILES |
CC(CC(=NO)N)N1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.